2-Chloro-3-(difluoromethyl)quinoxaline
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Overview
Description
2-Chloro-3-(difluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chloro and difluoromethyl groups in this compound enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with difluoromethylating agents. One common method includes the reaction of 2-chloroquinoxaline with difluoromethyl sulfonium salts in the presence of a photocatalyst under visible light . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 2-amino-3-(difluoromethyl)quinoxaline or 2-thio-3-(difluoromethyl)quinoxaline.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to modulate biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)quinoxaline
- 2-Chloro-3-(methyl)quinoxaline
- 2-Chloro-3-(phenyl)quinoxaline
Uniqueness
2-Chloro-3-(difluoromethyl)quinoxaline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H5ClF2N2 |
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Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2/c10-8-7(9(11)12)13-5-3-1-2-4-6(5)14-8/h1-4,9H |
InChI Key |
SSWQHSNBYVRJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)F |
Origin of Product |
United States |
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